molecular formula C12H19Cl2FN2 B6351045 [3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride CAS No. 1993053-21-6

[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride

Cat. No.: B6351045
CAS No.: 1993053-21-6
M. Wt: 281.19 g/mol
InChI Key: HGHSUNRTKAFUCQ-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom, a methylpiperidine group, and a phenylamine structure, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride typically involves multiple steps:

    Piperidine Introduction: The methylpiperidine group is introduced through nucleophilic substitution reactions. This can be done by reacting the fluorinated phenylamine with 4-methylpiperidine under basic conditions.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is used to study the effects of fluorinated phenylamines on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine group modulates its pharmacokinetic properties. These interactions can lead to various biological effects, including modulation of neurotransmitter systems and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • [3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride
  • [3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine sulfate
  • [3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine phosphate

Uniqueness

Compared to similar compounds, [3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for use in aqueous solutions and biological assays.

Properties

IUPAC Name

3-fluoro-4-(4-methylpiperidin-1-yl)aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13;;/h2-3,8-9H,4-7,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHSUNRTKAFUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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